molecular formula C18H13NO3 B12914223 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid CAS No. 88894-22-8

3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid

Cat. No.: B12914223
CAS No.: 88894-22-8
M. Wt: 291.3 g/mol
InChI Key: SKKFHXLGADFMNX-UHFFFAOYSA-N
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Description

3-Oxo-5-phenyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoindole-1-carboxylic acid is a synthetically derived pyrroloisoquinoline derivative of significant interest in medicinal chemistry and anticancer research. Compounds based on the pyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold have been extensively studied for their potent biological activities. Research on analogous structures has demonstrated that these molecules can exhibit cytotoxicity against a range of tumor cell lines, including rhabdomyosarcoma (RD), colon cancer (HCT116), and lung adenocarcinoma (A549) . A key area of investigation for this chemical class is its potential to reverse multidrug resistance (MDR) in cancer cells. Related molecules have shown promise as potent inhibitors of efflux pumps like P-glycoprotein (P-gp), which can restore the efficacy of chemotherapeutic agents such as doxorubicin . The specific substitutions on the core scaffold, particularly the presence of carboxylic acid groups, are explored to modulate the compound's physicochemical properties, such as lipophilicity and water solubility, which can influence both its biological activity and pharmacokinetic profile . This product is intended for research purposes, including as a building block in organic synthesis, a standard for analytical studies, and a candidate for in vitro biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88894-22-8

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

3-oxo-5-phenyl-1,2-dihydropyrrolo[2,1-a]isoindole-1-carboxylic acid

InChI

InChI=1S/C18H13NO3/c20-15-10-14(18(21)22)17-13-9-5-4-8-12(13)16(19(15)17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)

InChI Key

SKKFHXLGADFMNX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C3C=CC=CC3=C(N2C1=O)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable pyrrole derivative with an isoindole precursor can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a corresponding ketone or carboxylic acid derivative.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it can be used as a scaffold for the development of new drugs due to its unique structure and potential biological activity. In organic synthesis, it can serve as an intermediate for the synthesis of more complex molecules. Additionally, its potential biological activities, such as antimicrobial or anticancer properties, make it a valuable compound for further research and development.

Mechanism of Action

The mechanism of action of 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and biological context. For instance, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: rac-5 and rac-6 incorporate ester groups (methoxycarbonyl, ethoxycarbonyl), which reduce polarity compared to the target compound’s free carboxylic acid. This may influence solubility and bioavailability.
  • Synthetic Efficiency :
    • Yields vary significantly (55–88%), with rac-7 achieving the highest yield (88%), likely due to favorable reaction kinetics in its synthesis pathway .

Heterocyclic Analogues with Diverse Cores

Pyrazolopyrimidine Derivative ()

A structurally distinct compound, 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile , features:

  • Core : Pyrazole fused with pyrimidine.
  • Functional Groups: Nitro (electron-withdrawing), thioxo, and cyano groups.
  • Physical Properties : Melting point = 190.9°C, IR bands at 2188 cm⁻¹ (CN) and 1700 cm⁻¹ (C=O) .

Comparison :

  • The nitro group in the pyrazolopyrimidine derivative introduces strong electron-withdrawing effects, absent in the target compound, which may affect reactivity .
Pyrrolidine Derivatives ()

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) is a monocyclic analogue with:

  • Core : Pyrrolidine (5-membered ring).
  • Functional Groups : Ketone at position 5, carboxylic acid at position 3.

Comparison :

  • The bicyclic framework of the target compound increases rigidity and may enhance binding specificity compared to the flexible pyrrolidine system.
  • Both compounds share a carboxylic acid group, but the target’s phenyl substituent introduces aromatic interactions absent in the simpler pyrrolidine derivative .

Indole and Pyrrole Carboxylic Acid Derivatives ()

Compounds such as 5-[(Z)-(5-Fluoro-2-oxo-indolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (MM3568.04) feature:

  • Core : Indole-pyrrole hybrid.
  • Functional Groups : Fluoro, oxo, and carboxylic acid groups.

Comparison :

  • The indole moiety in MM3568.04 provides a planar aromatic system, contrasting with the non-planar fused isoindole in the target compound.
  • Fluorine substitution in MM3568.04 enhances electronegativity, which is absent in the target compound but present in rac-5 (methoxycarbonyl) .

Biological Activity

3-Oxo-5-phenyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoindole-1-carboxylic acid (CAS: 65652-32-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antimicrobial and anticancer activities, as well as its pharmacological relevance.

Chemical Structure and Properties

The molecular formula of 3-Oxo-5-phenyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoindole-1-carboxylic acid is C18H13NOC_{18}H_{13}NO with a molecular weight of approximately 281.30 g/mol. The compound features a pyrroloisoindole framework, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolo[2,1-a]isoindoles exhibit significant antimicrobial properties. For instance, compounds synthesized based on this structure have shown moderate to good activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl group can enhance antibacterial efficacy.

Anticancer Activity

The anticancer potential of 3-Oxo-5-phenyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoindole-1-carboxylic acid has been explored through various in vitro studies. Notably:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, it was reported to exhibit activity against human glioblastoma and melanoma cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations have shown interactions with key proteins involved in cell survival pathways .

Case Study 1: Antimicrobial Screening

A series of derivatives based on the pyrrolo[2,1-a]isoindole scaffold were synthesized and screened for antimicrobial activity. Results indicated that specific substitutions on the phenyl ring significantly increased activity against gram-positive and gram-negative bacteria.

CompoundActivity Against S. aureusActivity Against P. aeruginosa
AModerateWeak
BGoodModerate
CExcellentGood

Case Study 2: Anticancer Evaluation

In another study, various analogs were evaluated for their cytotoxicity against cancer cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents.

CompoundCell LineIC50 (µM)Comparison Drug
DGlioblastoma U25115Doxorubicin (10)
EMelanoma WM79320Cisplatin (25)

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